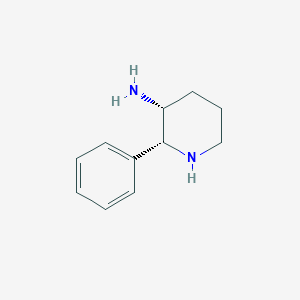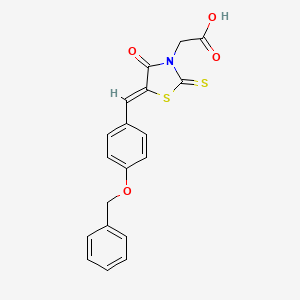
N-(methylsulfonyl)-N-phenylalanine
Descripción general
Descripción
N-(methylsulfonyl)-N-phenylalanine, commonly known as MSF or MPA, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research due to its unique properties. MSF is a non-natural amino acid that has a sulfonyl group attached to the side chain of phenylalanine. This modification of phenylalanine makes MSF a potent inhibitor of several enzymes and receptors in the body, making it a valuable tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Potential Antitumor Applications The enzymatic synthesis of L-4-Methylsulfonyl-phenylalanine, a derivative of phenylalanine, has been explored due to its potential antitumor properties. This compound, prepared through biocatalysis, may inhibit tumor cell proliferation. The study presents a new method for preparing L-phenylalanine derivatives, highlighting its significance in medicinal chemistry and pharmacology (L. Jun, 2010).
Biotechnological Production and Pharmacological Potential Further research has involved the biotechnological production of N-methyl-L-phenylalanine, utilizing novel enzymes for its synthesis. This approach yields high purity and efficiency, showcasing the compound's value as a chiral building block for pharmacologically active products (H. Muramatsu et al., 2004).
Chemical Synthesis and Utility in Material Science The chemical synthesis of phenylalanine derivatives, including those modified with sulfonyl groups, has been explored for various applications in materials science. For instance, N-Trimellitylimido-L-phenylalanine has been used to create novel poly(amide–imide)s, demonstrating the versatility of these compounds in synthesizing advanced materials with potential applications in optics and electronics (S. Mallakpour et al., 2001).
Innovations in Peptide Synthesis Research into native chemical ligation techniques for phenylalanine has led to advancements in peptide synthesis, allowing for the incorporation of phenylalanine derivatives in the creation of complex peptides. This methodology opens new avenues for the synthesis of bioactive peptides and proteins with enhanced properties (D. Crich & Abhisek Banerjee, 2007).
Isotopic Labeling for Biomedical Applications The microbial synthesis of deuterium-labeled L-phenylalanine showcases the application of phenylalanine derivatives in biomedical research. This method allows for the production of isotopically labeled amino acids, which are crucial for tracer studies in metabolic and pharmacological research (O. Mosin et al., 2014).
Propiedades
IUPAC Name |
2-(N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8(10(12)13)11(16(2,14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWCJTAAIOCFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-N-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)
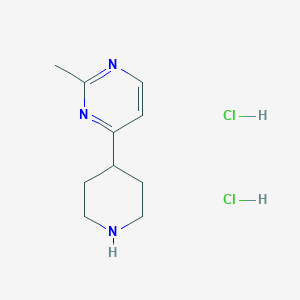
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)
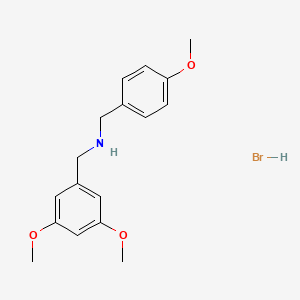
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)
![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)
amine hydrobromide](/img/structure/B3107488.png)
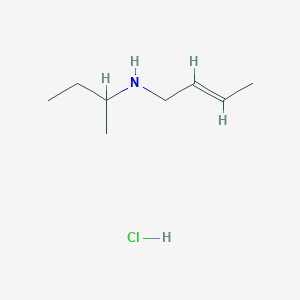

![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)

